(2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Description
(2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolopyridine core, which is known for its diverse biological activities. The presence of bromophenyl groups and amino functionalities further enhances its chemical reactivity and potential utility in medicinal chemistry.
Properties
Molecular Formula |
C22H12Br2N4OS |
|---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(3-bromophenyl)-2-[(3-bromophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C22H12Br2N4OS/c23-14-5-1-3-12(7-14)8-18-21(29)28-20(27)16(10-25)19(17(11-26)22(28)30-18)13-4-2-6-15(24)9-13/h1-9,19H,27H2/b18-8- |
InChI Key |
UHBYSHZMUZZXAH-LSCVHKIXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)Br)C#N)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)Br)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the reaction time and resource consumption. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thiazolopyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent .
Medicine
In medicine, (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications, including the production of high-performance materials .
Mechanism of Action
The mechanism of action of (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
(2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is unique due to its thiazolopyridine core and the presence of bromophenyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
